N-(Dimethylphosphorothioyl)-L-tryptophan
Description
N-(Dimethylphosphorothioyl)-L-tryptophan is a modified amino acid derivative where the amino group of L-tryptophan is substituted with a dimethylphosphorothioyl moiety. This modification introduces a sulfur-containing phosphorothioate group, which may influence its chemical reactivity, solubility, and biological interactions. Phosphorothioylation is known to enhance metabolic stability and enzyme inhibition capabilities in other compounds, suggesting possible pharmacological relevance .
Properties
CAS No. |
66414-89-9 |
|---|---|
Molecular Formula |
C13H17N2O2PS |
Molecular Weight |
296.33 g/mol |
IUPAC Name |
(2S)-2-(dimethylphosphinothioylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H17N2O2PS/c1-18(2,19)15-12(13(16)17)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,12,14H,7H2,1-2H3,(H,15,19)(H,16,17)/t12-/m0/s1 |
InChI Key |
NKRFMOVCRIHAEG-LBPRGKRZSA-N |
Isomeric SMILES |
CP(=S)(C)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CP(=S)(C)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylphosphorothioyl)-L-tryptophan typically involves the reaction of L-tryptophan with dimethylphosphorothioic chloride under controlled conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is maintained at a low temperature to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylphosphorothioyl)-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphorothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Dimethylphosphorothioyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for targeting specific molecular pathways.
Industry: The compound is used in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Dimethylphosphorothioyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphorothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acylated Tryptophan Derivatives
These compounds feature acyl or similar groups attached to the amino group of L-tryptophan. Key examples include:
Key Differences :
- Phosphorothioyl vs. Acyl Groups: The dimethylphosphorothioyl group in the target compound likely confers distinct electronic and steric effects compared to acyl groups.
Tryptophan Metabolites and 5-Methoxyindole Derivatives
Tryptophan serves as a precursor for bioactive metabolites, particularly those with 5-methoxyindole moieties:
Key Differences :
- Functional Groups : Unlike 5-MTP and melatonin, the target compound lacks methoxy or acetyl groups but includes a phosphorothioyl group. This suggests divergent mechanisms, possibly targeting kinase or phosphatase pathways rather than COX-2 .
Tryptamine Derivatives
Tryptamine derivatives, such as N,N-dimethyltryptamine (DMT) and psilocybin, share the indole core but lack the carboxylate group of tryptophan:
Key Differences :
- Carboxylate vs.
Other Modified Tryptophans
Examples include esterified or alkylated derivatives:
Key Differences :
- Phosphorothioyl vs. Ester/Acyl Groups : The phosphorothioyl group may enhance metal chelation or redox activity compared to ester or acyl derivatives .
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